molecular formula C14H12F3N3O B2602907 2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034334-48-8

2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No. B2602907
CAS RN: 2034334-48-8
M. Wt: 295.265
InChI Key: LXMPCFMWPCSXRZ-UHFFFAOYSA-N
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Description

“2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide” is a complex organic compound. It contains a benzamide group which is substituted with three fluorine atoms and an amide group attached to a tetrahydropyrazolopyridine ring. The presence of fluorine atoms and the pyrazolopyridine ring suggests that this compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolopyridine ring and the introduction of the trifluoro group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group substituted with fluorine atoms and a tetrahydropyrazolopyridine ring. The fluorine atoms would likely have a significant effect on the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amide group and the pyrazolopyridine ring could potentially allow for a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the pyrazolopyridine ring. For example, the fluorine atoms could increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Formation of Stable Hydrogen Bonds and Weak Intermolecular Interactions

The research on energetic multi-component molecular solids, including tetrafluoroterephthalic acid and a series of N-containing heterocycles, highlights the significance of strong hydrogen bonds and weak intermolecular interactions (C–H⋯F and C–H⋯O) in assembling molecules into larger architectures. These interactions are crucial in the formation of higher-order supramolecular structures, demonstrating the potential for creating advanced materials with tailored properties (Wang et al., 2014).

Heterocyclic Synthesis

Research on thiophenylhydrazonoacetates in heterocyclic synthesis reveals the production of various heterocyclic derivatives, showcasing the chemical's role in diversifying synthetic pathways for potentially bioactive compounds. This study underscores the versatility of such chemicals in synthesizing novel compounds with potential pharmaceutical applications (Mohareb et al., 2004).

Microwave-assisted Synthesis of Fused Heterocycles

The microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety indicates the efficiency of using such chemicals in synthesizing complex structures. This method offers a rapid, efficient approach to generating compounds that could serve as building blocks in pharmaceuticals and agrochemicals (Shaaban, 2008).

Enhanced Extraction of Americium(III)

A study on new bis(triazinyl) pyridines for selective extraction of americium(III) demonstrates the chemical's potential in nuclear waste management and recycling of valuable materials. These findings highlight the role of such compounds in addressing critical environmental and energy challenges (Hudson et al., 2006).

Exploration in PET Imaging

Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent underscores the chemical's application in diagnostic imaging. This research points to the chemical's utility in developing novel radiotracers for cancer detection, offering insights into its potential medical applications (Wang et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential pharmaceutical applications, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its physical and chemical properties, potential applications (such as in pharmaceuticals or materials science), and safety profile .

properties

IUPAC Name

2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-11-2-1-10(12(16)13(11)17)14(21)19-8-4-6-20-9(7-8)3-5-18-20/h1-3,5,8H,4,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMPCFMWPCSXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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